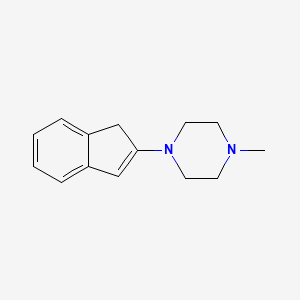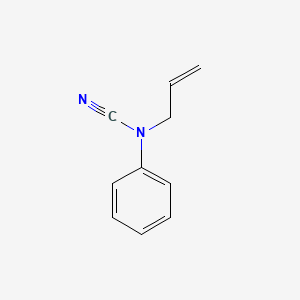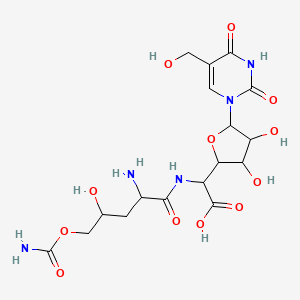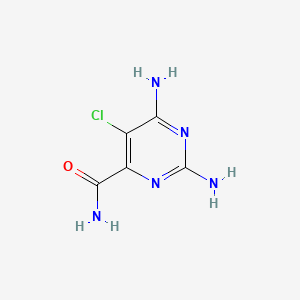
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a diphenyl group, and the hydroxyl group is replaced by a 2-(cyclohexylmethylamino)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester typically involves esterification reactions. One common method is the reaction of diphenylacetic acid with 2-(cyclohexylmethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclohexylmethylamino)ethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diphenyl and cyclohexylmethylamino groups may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylacetic acid esters: Compounds with similar ester structures but different substituents.
Cyclohexylmethylamino derivatives: Compounds with the cyclohexylmethylamino group attached to different functional groups.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is unique due to the combination of its diphenyl and cyclohexylmethylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other esters, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21461-63-2 |
|---|---|
Fórmula molecular |
C23H29NO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
2-[cyclohexyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24(21-15-9-4-10-16-21)17-18-26-23(25)22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,21-22H,4,9-10,15-18H2,1H3 |
Clave InChI |
MAQJVEYKBVRPRR-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



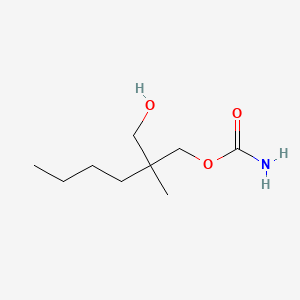

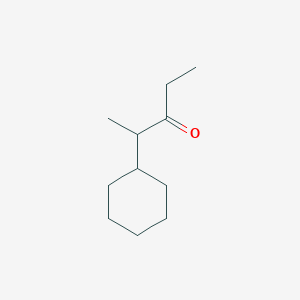
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
